1,1-Difluoro-4-methylenecyclohexane
Description
1,1-Difluoro-4-methylenecyclohexane is a fluorinated cyclohexane derivative characterized by two fluorine atoms at the 1-position of the ring and a methylene group (=CH₂) at the 4-position. The methylene group introduces a double bond, making the compound a cyclohexene derivative. This structural combination confers unique electronic and steric properties, influencing its reactivity, conformational stability, and physical characteristics.
Properties
Molecular Formula |
C7H10F2 |
|---|---|
Molecular Weight |
132.15 g/mol |
IUPAC Name |
1,1-difluoro-4-methylidenecyclohexane |
InChI |
InChI=1S/C7H10F2/c1-6-2-4-7(8,9)5-3-6/h1-5H2 |
InChI Key |
UANXQYTXUDFBKW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Conformational Effects
- 1,1-Difluoro-4-isopropylcyclohexane (C₉H₁₆F₂): Molecular mass: 162.223 g/mol; monoisotopic mass: 162.122007 . The 1,1-difluoro substituents create a strong dipole moment, favoring equatorial positioning in chair conformations to minimize steric and electronic repulsion. The bulky isopropyl group at position 4 introduces additional steric hindrance, stabilizing a specific chair conformation . Comparison: Unlike the saturated isopropyl derivative, the methylene group in 1,1-difluoro-4-methylenecyclohexane introduces ring strain due to the double bond. This likely forces a boat or half-chair conformation, reducing stability compared to the isopropyl analogue .
- 1,1-Difluorocyclohexane: Studied via NMR in , this compound adopts a chair conformation with fluorines in equatorial positions to minimize gauche interactions. The absence of a 4-position substituent allows free ring puckering .
Functional Group and Reactivity
- 4,4-Difluorocyclohexane-1-carboxaldehyde (C₈H₁₂F₂O): Contains a carbonyl group, making it reactive toward nucleophilic additions (e.g., Grignard reactions). Comparison: The methylene group in the target compound may participate in conjugation or addition reactions (e.g., Diels-Alder), contrasting with the aldehyde’s nucleophilic reactivity.
- 4-Bromo-1,1-difluorocyclohexane (C₆H₁₀BrF₂): Bromine at position 4 enables substitution reactions (e.g., SN2). Comparison: The methylene group in the target compound lacks a leaving group, favoring addition over substitution.
Physical and Electronic Properties
Key Findings and Implications
Conformational Stability: The 1,1-difluoro group stabilizes equatorial positions in chair conformations, but the methylene group introduces strain, favoring non-chair conformations .
Reactivity : The methylene group enhances susceptibility to addition reactions, contrasting with substitution-dominated reactivity in brominated or carbonyl-containing analogues .
Preparation Methods
Preparation from 4,4-Difluorocyclohexanone via Methylenation
The most documented method involves methylenation of 4,4-difluorocyclohexanone, as reported in the synthesis of spirocyclic building blocks.
Reaction Procedure:
-
Starting Material : 4,4-Difluorocyclohexanone (3.0 g, 22.37 mmol).
-
Methylenation Reagent : A Wittig reagent (e.g., methyltriphenylphosphonium bromide) or Tebbe reagent.
-
Conditions :
-
Base: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
-
Duration: 12–24 hours.
-
-
Workup : Aqueous extraction, column chromatography.
Mechanism:
The reaction proceeds via nucleophilic attack of the ylide (e.g., Ph₃P=CH₂) on the carbonyl carbon of 4,4-difluorocyclohexanone, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the methylene group.
Optimization Considerations:
Alternative Methods
While no direct alternatives are reported, related fluorination and cyclopropane-opening strategies provide theoretical pathways:
Hypothetical Route via Cyclopropane Functionalization:
Difluorovinylidenation of Cyclohexanone:
A method from difluoroallene synthesis could adapt CF₃CH₂I and acetic anhydride to install the difluoromethylene group. However, this remains untested for cyclohexane systems.
Reaction Mechanisms and Optimization
Key Mechanistic Insights
Yield Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ylide Equivalents | 1.5 | +15% |
| Reaction Time | 18 h | Maximal |
| Solvent Polarity | Low (THF) | +10% |
Data extrapolated from analogous Wittig reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
Medicinal Chemistry
Q & A
Basic: What are the key synthetic routes for preparing 1,1-difluoro-4-methylenecyclohexane, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Fluorinated cyclohexane derivatives are often synthesized via nucleophilic substitution or cycloaddition. For example, fluorinated aniline derivatives react with cyclohexane-1,3-dione under controlled pH and temperature to form intermediates, which are further functionalized .
- Route 2: Multi-step synthesis involving fluorination of pre-functionalized cyclohexane scaffolds (e.g., using SF₄ or DAST) followed by methylenation via Wittig or Peterson olefination .
- Critical Factors:
Basic: How is this compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves stereochemistry and bond angles; fluorinated cyclohexanes often exhibit chair conformations with axial fluorine substituents .
- InChI Key: Use standardized identifiers (e.g., PubChem’s InChI=1S/C...) for database cross-referencing .
Advanced: What computational methods are used to predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G** optimizations predict transition states and regioselectivity in electrophilic substitutions. For example, fluorine’s electron-withdrawing effect directs attack to the methylene group .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways; polar solvents stabilize ionic intermediates in SN1 mechanisms .
- Docking Studies: Predict interactions with enzymes (e.g., cytochrome P450) for metabolic stability assessments .
Advanced: How can factorial design optimize the synthesis parameters for this compound?
Methodological Answer:
- Variable Selection: Key factors include temperature, solvent polarity, catalyst loading, and reaction time .
- 2³ Factorial Design: Tests interactions between variables. For example, high temperature (+1) and low catalyst loading (-1) may maximize yield while minimizing side products .
- Response Surface Methodology (RSM): Models non-linear relationships; central composite designs identify optimal conditions (e.g., 95°C, 0.5 mol% Pd/C) .
Basic: What are the safety considerations when handling this compound?
Methodological Answer:
- Toxicity: Fluorinated compounds may exhibit neurotoxic or hepatotoxic effects. Use LC-MS/MS screening for metabolite identification .
- Handling:
- Waste Disposal: Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions .
Advanced: How to analyze contradictory data in the stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- Conformational Analysis: Use HF/6-31G** calculations to compare axial vs. equatorial fluorine stability. Steric hindrance from methylene groups may favor axial fluorines .
- Kinetic vs. Thermodynamic Control: Monitor reaction progress via HPLC; early timepoints favor kinetic products (e.g., axial isomers), while prolonged heating shifts to thermodynamic products .
- Cross-Validation: Compare computational predictions (e.g., Gibbs free energy) with experimental NMR coupling constants (³JHF) .
Advanced: What are the challenges in isolating this compound due to its physicochemical properties?
Methodological Answer:
- Volatility: Low boiling point (~150°C) complicates distillation. Use fractional condensation or cold traps .
- Hydrophobicity: Poor aqueous solubility necessitates extraction with CH₂Cl₂ or EtOAc. Membrane separation technologies (e.g., nanofiltration) improve purity .
- Degradation: Light-sensitive fluorinated compounds require amber glassware and inert atmospheres (N₂/Ar) during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
